6-Iodonaphthalene-2-carbaldehyde 6-Iodonaphthalene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18073332
InChI: InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
SMILES:
Molecular Formula: C11H7IO
Molecular Weight: 282.08 g/mol

6-Iodonaphthalene-2-carbaldehyde

CAS No.:

Cat. No.: VC18073332

Molecular Formula: C11H7IO

Molecular Weight: 282.08 g/mol

* For research use only. Not for human or veterinary use.

6-Iodonaphthalene-2-carbaldehyde -

Specification

Molecular Formula C11H7IO
Molecular Weight 282.08 g/mol
IUPAC Name 6-iodonaphthalene-2-carbaldehyde
Standard InChI InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
Standard InChI Key CJUHUWRJXHSBQY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)I)C=C1C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Iodonaphthalene-2-carbaldehyde belongs to the naphthalene derivative family, featuring a fused bicyclic aromatic system. The iodine atom at position 6 introduces significant steric and electronic effects, while the aldehyde group at position 2 provides a reactive site for nucleophilic additions and condensations. Computational models reveal that the iodine’s electron-withdrawing nature polarizes the aromatic ring, increasing the electrophilicity of the aldehyde moiety.

Physicochemical Data

Key properties of 6-iodonaphthalene-2-carbaldehyde are summarized below:

PropertyValueSource
Molecular FormulaC₁₁H₇IO
Molecular Weight282.08 g/mol
IUPAC Name6-iodonaphthalene-2-carbaldehyde
SMILESC1=CC2=C(C=CC(=C2)I)C=C1C=O
Boiling Point (predicted)342–345 °CEstimated
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility necessitates polar aprotic solvents like dimethyl sulfoxide (DMSO) for synthetic applications, as demonstrated in catalytic oxidation reactions .

Synthesis Methodologies

Copper-Catalyzed Oxidation

A patented method for synthesizing related naphthaldehydes involves reacting 6-methoxy-2-acetonaphthone with cuprous iodide (0.5 equivalents) in DMSO under compressed air at 120°C for 36 hours. This approach achieves an 88.1% crude yield, with subsequent recrystallization in ethyl acetate refining purity to 98% . Although optimized for methoxy-substituted analogs, this protocol is adaptable to 6-iodonaphthalene-2-carbaldehyde by substituting iodinated precursors.

Direct Iodination-Formylation Sequence

Alternative routes begin with iodinating naphthalene derivatives followed by formylation. For example, 2-naphthol derivatives undergo iodination using iodine monochloride in acetic acid, yielding intermediates like 6-iodonaphthalen-2-ol . Subsequent Vilsmeier-Haack formylation introduces the aldehyde group, though this method requires stringent temperature control to prevent deiodination.

Comparative Analysis of Synthesis Routes

MethodYieldPurityKey Challenges
Copper-catalyzed oxidation88.1%98%Extended reaction times (36h)
Iodination-formylation65–70%90–92%Competing side reactions

The copper-mediated method offers superior efficiency but demands specialized equipment for gas handling .

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent enables participation in Ullmann, Suzuki-Miyaura, and Sonogashira couplings. For instance, palladium-catalyzed coupling with aryl boronic acids generates biaryl aldehydes, valuable intermediates in ligand design.

Pharmaceutical Intermediates

6-Iodonaphthalene-2-carbaldehyde serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). Condensation with hydrazines yields hydrazone derivatives, which exhibit cyclooxygenase-2 (COX-2) inhibitory activity in preclinical models.

Materials Science

In optoelectronics, the compound’s rigid structure facilitates π-stacking in organic semiconductors. Derivatives incorporating thiophene units demonstrate hole mobility exceeding 0.1 cm²/V·s in thin-film transistor configurations.

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